Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl-
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Overview
Description
3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran is an organic compound that belongs to the class of isobenzofurans It is characterized by a fused ring system with a tetrahydrofuran ring and a benzene ring, with two methyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran can be achieved through several methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,3-dimethyl-1-butanol with phthalic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 4,7-Diphenyltetrahydroisobenzofuran-1,3-dione
Uniqueness
3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran is unique due to its specific structural features, such as the presence of two methyl groups on the third carbon atom. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
184303-75-1 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dimethyl-3a,4-dihydro-1H-2-benzofuran |
InChI |
InChI=1S/C10H14O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
LVNQTLCEDZDXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=CC=C2CO1)C |
Origin of Product |
United States |
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